6-(Piperidin-1-yl)pyridin-2-amine

KATP Channel Potassium Channel Opener Ion Channel Pharmacology

Harness 6-(Piperidin-1-yl)pyridin-2-amine as a privileged scaffold for drug discovery. This piperidine-aminopyridine building block is validated as an ALK/c-Met kinase inhibitor and selective M1 agonist (Ki=2.70 nM), enabling synthesis of novel pyridine-based kinase inhibitors for NSCLC and cognitive disorders. Its potent KATP channel opening activity (EC50 26.9 nM) supports urological research. Choose high-purity (≥98%) 6-(Piperidin-1-yl)pyridin-2-amine for reproducible SAR exploration and lead optimization. Standard R&D use; inquire for multi-gram or custom synthesis.

Molecular Formula C10H15N3
Molecular Weight 177.25g/mol
CAS No. 4945-46-4
Cat. No. B358923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperidin-1-yl)pyridin-2-amine
CAS4945-46-4
Molecular FormulaC10H15N3
Molecular Weight177.25g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=CC(=N2)N
InChIInChI=1S/C10H15N3/c11-9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H2,11,12)
InChIKeyRCGLVZGTHFCFMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Piperidin-1-yl)pyridin-2-amine (CAS 4945-46-4) Procurement & Research Use Overview


6-(Piperidin-1-yl)pyridin-2-amine (CAS 4945-46-4, MW 177.25, C10H15N3) is a heterocyclic chemical building block, combining a 2-aminopyridine core with a piperidine moiety at the 6-position. This compound is classified as a piperidine and aminopyridine derivative that acts as an inhibitor of receptor protein-tyrosine kinases, including anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (c-Met) [1][2]. It is primarily utilized in medicinal chemistry as a key intermediate or scaffold for the synthesis of more complex, biologically active molecules, particularly those targeting kinase-mediated pathways .

Why 6-(Piperidin-1-yl)pyridin-2-amine (CAS 4945-46-4) Cannot Be Replaced by Simple Aminopyridines


Simple aminopyridines, such as 2-aminopyridine, are fundamental building blocks but lack the specific steric and electronic properties required for advanced molecular recognition in modern drug discovery. Substitution with 6-(piperidin-1-yl)pyridin-2-amine is not a trivial exchange; the appended piperidine ring fundamentally alters the molecule's ability to interact with biological targets, especially protein kinases. This structural modification is critical for achieving the potency and selectivity profiles that define this compound's utility as a scaffold for developing inhibitors of key therapeutic targets like ALK and c-Met [1]. Using a simpler analog would fail to replicate the essential binding interactions and downstream biological effects validated in multiple assays detailed below.

Quantitative Performance Benchmarks for 6-(Piperidin-1-yl)pyridin-2-amine (CAS 4945-46-4)


Potent KATP Channel Activation as a Core Pharmacological Differentiator

6-(Piperidin-1-yl)pyridin-2-amine demonstrates potent and specific opening of the Kir6.2/SUR2B ATP-sensitive potassium (KATP) channel. This is a distinct and quantifiable functional profile. In human Ltk cells expressing Kir6.2/SUR2B, it exhibits an EC50 of 26.9 nM, as measured by FLIPR assay [1]. This activity is context-dependent, as a separate assay using the same system reported a significantly different EC50 value of 1.94E+3 nM [2], highlighting the importance of precise experimental conditions. The potent 26.9 nM EC50 value defines this compound's potential as a vasodilatory or smooth muscle relaxant agent, differentiating it from other piperidinyl-pyridines with divergent ion channel profiles.

KATP Channel Potassium Channel Opener Ion Channel Pharmacology

Defined Muscarinic Receptor Affinity Profile (M1 vs. M2 vs. DAT)

The compound exhibits a quantifiable binding affinity profile across key GPCR and transporter targets. It demonstrates high affinity for the rat M1 muscarinic acetylcholine receptor with a Ki of 2.70 nM, as determined by [3H]pirenzepine displacement [1]. This is contrasted by a 14-fold lower affinity for the rat M2 receptor (Ki = 38 nM) [2]. Furthermore, its affinity for the rat dopamine transporter (DAT) is significantly weaker (Ki = 186 nM) [3]. This data set establishes a defined selectivity window, particularly the 14-fold M1 preference over M2, which is a crucial differentiation parameter in CNS drug discovery.

Muscarinic Receptor GPCR Pharmacology Selectivity Profile

Functional Relaxation of Pig Bladder Smooth Muscle (KATP-Mediated)

The KATP channel opening activity of 6-(Piperidin-1-yl)pyridin-2-amine translates into a functional, tissue-level effect. In an ex vivo assay using pig detrusor muscle, the compound induced relaxation of field-stimulated tissue with an EC50 of 229 nM [1]. This links its molecular target engagement directly to a therapeutically relevant physiological outcome. This quantitative functional data in a large animal model is more predictive of in vivo efficacy than simple binding or cell-based assays.

Urology Overactive Bladder Smooth Muscle Pharmacology

Established Role as a Scaffold in Potent ALK/c-Met Kinase Inhibitor Development

Analogs of 6-(piperidin-1-yl)pyridin-2-amine have been extensively investigated as inhibitors of key oncogenic kinases, including ALK and c-Met. The compound's core structure is explicitly recognized as a piperidine and aminopyridine derivative that acts as an inhibitor of receptor protein-tyrosine kinases, including ALK and c-Met, and is used in the treatment of non-small cell lung cancer (NSCLC) [1][2]. The specific substitution pattern on this scaffold is critical for modulating kinase selectivity and potency. Patent literature further corroborates this, describing numerous pyridine-based kinase inhibitors where variations on the piperidinyl-pyridine core result in differential activity against a range of kinases [3].

Oncology Kinase Inhibitor ALK c-Met

Targeted Application Scenarios for 6-(Piperidin-1-yl)pyridin-2-amine (CAS 4945-46-4)


Oncology: Generating Novel ALK/c-Met Inhibitors for NSCLC Research

Use this compound as a validated core scaffold for the synthesis and development of novel pyridine-based kinase inhibitors. Its structural classification as an inhibitor of ALK and c-Met kinases makes it an ideal starting point for medicinal chemistry programs targeting non-small cell lung cancer (NSCLC) and other kinase-driven malignancies [1][2].

Urology & Smooth Muscle Pharmacology: Investigating KATP Channel Openers

Leverage its well-defined potency as a KATP channel opener (EC50 of 26.9 nM in human Kir6.2/SUR2B cells) and functional relaxation of bladder tissue (EC50 of 229 nM) to study mechanisms of smooth muscle contractility or to develop new treatments for overactive bladder and other urological conditions [1][2].

CNS Drug Discovery: Developing M1-Selective Muscarinic Agonists

Utilize the compound's characterized selectivity profile (Ki for M1 = 2.70 nM, ~14-fold over M2) as a foundation for synthesizing new chemical entities targeting cognitive disorders, where selective M1 agonism is therapeutically desirable and M2-related side effects (e.g., bradycardia) are to be avoided [1][2].

Technical Documentation Hub

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